

# Spectroscopic Profile of 2-Fluorobenzyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluorobenzyl chloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluorobenzyl chloride** (CAS No. 345-35-7), a key intermediate in pharmaceutical synthesis and material science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for data acquisition.

## Chemical Structure and Properties

- IUPAC Name: 1-(chloromethyl)-2-fluorobenzene
- Synonyms:  $\alpha$ -Chloro-2-fluorotoluene
- CAS Number: 345-35-7[1]
- Molecular Formula:  $C_7H_6ClF$ [1]
- Molecular Weight: 144.57 g/mol [1]
- Appearance: Colorless to light yellow liquid
- Density: 1.216 g/mL at 25 °C[1]
- Boiling Point: 86 °C at 40 mmHg[1]

## Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2-Fluorobenzyl chloride**, providing critical information for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Fluorobenzyl chloride** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Fluorobenzyl Chloride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	m	-	Aromatic (1H)
~7.3	m	-	Aromatic (2H)
~7.1	m	-	Aromatic (1H)
4.75	s	-	-CH <sub>2</sub> Cl

Data interpreted from publicly available spectra.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Fluorobenzyl Chloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 (d, J $\approx$ 245 Hz)	C-F
~131 (d, J $\approx$ 4 Hz)	Aromatic C-H
~130 (d, J $\approx$ 8 Hz)	Aromatic C-H
~125 (d, J $\approx$ 2 Hz)	Aromatic C-H
~124 (d, J $\approx$ 15 Hz)	Aromatic C-Cl
~115 (d, J $\approx$ 22 Hz)	Aromatic C-H
~39 (d, J $\approx$ 2 Hz)	-CH <sub>2</sub> Cl

Note: Precise chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The presented data is a representative example.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **2-Fluorobenzyl chloride** are presented below.

Table 3: IR Spectroscopic Data for **2-Fluorobenzyl Chloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2960	Medium	Aliphatic C-H stretch
~1610, 1585, 1495, 1455	Strong	Aromatic C=C skeletal vibrations
~1230	Strong	C-F stretch
~760	Strong	C-Cl stretch
~720	Strong	Ortho-disubstituted benzene ring bend

Data interpreted from publicly available spectra.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratio (m/z) peaks for **2-Fluorobenzyl chloride** are listed below.

Table 4: Mass Spectrometry Data for **2-Fluorobenzyl Chloride**

m/z	Relative Intensity	Assignment
144/146	Moderate	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
109	High	[M - Cl] <sup>+</sup>
91	Low	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Data interpreted from publicly available spectra and fragmentation patterns of similar compounds.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Fluorobenzyl chloride** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Transfer the solution to a clean 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (50-100 mg) and a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

### IR Spectroscopy (Neat Liquid) Protocol

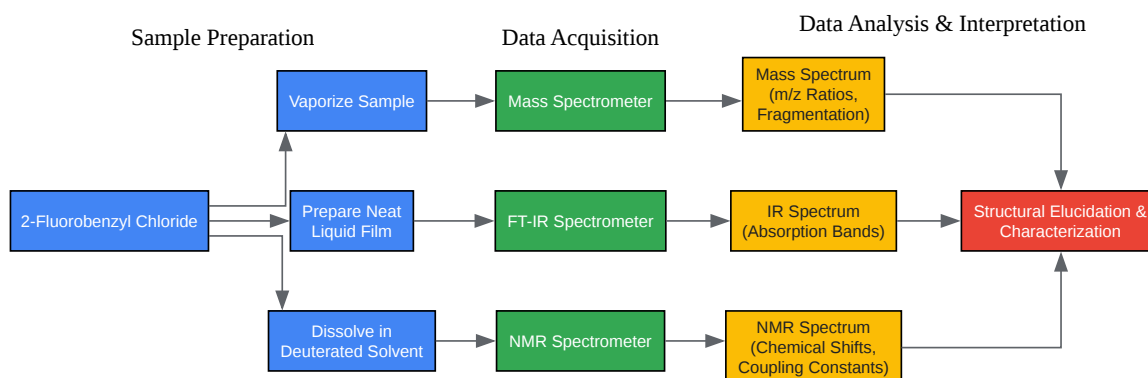
- **Sample Preparation:** Place one drop of neat **2-Fluorobenzyl chloride** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Cell Assembly:** Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- **Data Acquisition:** Mount the salt plate assembly in the spectrometer's sample holder. Record a background spectrum of the empty beam path. Then, acquire the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization) Protocol

- **Sample Introduction:** Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is vaporized in the ion source.
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the separated ions and record their abundance to generate the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Fluorobenzyl chloride**.



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Caption: Workflow for Spectroscopic Analysis of **2-Fluorobenzyl Chloride**.

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## References

- 1. 2-Fluorobenzyl chloride 98 345-35-7 [sigmaaldrich.com]
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